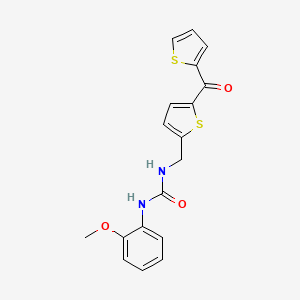![molecular formula C24H22N2O B2621468 (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637753-90-3](/img/structure/B2621468.png)
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a styryl group, a benzimidazole core, and a m-tolyloxyethyl side chain
作用機序
Target of action
Compounds like “(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole” often target enzymes or receptors in the body. For example, imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of action
The compound might interact with its targets by binding to them, thereby altering their function. This could result in changes to cellular processes or signaling pathways .
Biochemical pathways
The compound could affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to changes in cell function, gene expression, or signal transduction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the styryl group: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is coupled with a styrene derivative in the presence of a palladium catalyst.
Attachment of the m-tolyloxyethyl side chain: This step involves the alkylation of the benzimidazole derivative with a m-tolyloxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反応の分析
Types of Reactions
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various nucleophiles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its antimicrobial properties.
2-(2-pyridyl)benzimidazole: Studied for its anticancer activity.
2-(4-methoxyphenyl)benzimidazole: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-8-7-11-21(18-19)27-17-16-26-23-13-6-5-12-22(23)25-24(26)15-14-20-9-3-2-4-10-20/h2-15,18H,16-17H2,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSHFAUSMUDVFM-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)
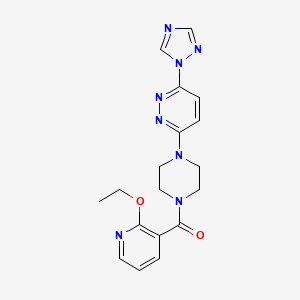
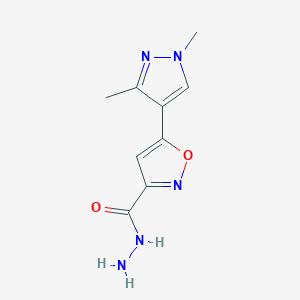
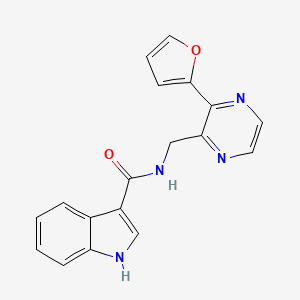
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2621391.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl)furan-2-carboxamide](/img/structure/B2621393.png)
![N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2621394.png)
![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
![3,4,5-triethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2621398.png)
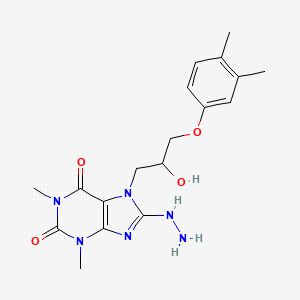
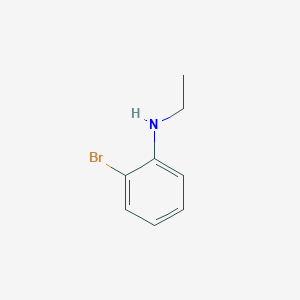
![4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2621405.png)
